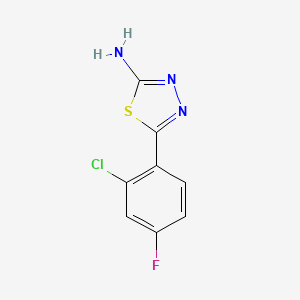

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chloro-4-fluorophenyl group and at the 2-position with an amine moiety. This scaffold is part of a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Properties

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZCWVJOCVACGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Schiff Base Formation

The primary amino group undergoes condensation with aldehydes to form imine derivatives, often accelerated by microwave irradiation. For example:

-

Reaction :

-

Conditions : Microwave irradiation (300W, 110°C, 5–10 minutes) in toluene with acetic acid catalysis .

-

Yields : Typically 85–92% for derivatives with electron-donating or withdrawing substituents (e.g., methylsulfanyl, nitro) .

| Product R-Group | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Methylsulfanyl | 89 | 184–185 |

| 4-Nitro | 92 | 198–200 |

| 3,5-Dimethoxy | 87 | 176–178 |

Acetylation and Nucleophilic Substitution

The amino group reacts with chloroacetyl chloride to form an acetamide intermediate, enabling further functionalization :

Step 1: Acetylation

Step 2: Nucleophilic Substitution

The chloroacetamide intermediate reacts with amines or heterocycles:

-

Reaction with Piperazine :

-

Yield : 70–80% for substituted piperazines (e.g., 4-ethoxyphenyl piperazine) .

Cyclocondensation with Thiourea Derivatives

The acetamide intermediate undergoes base-catalyzed cyclization with thioureas to form aminothiazoles :

-

Reaction :

-

Key Observations :

| Thiourea Derivative (R) | Yield (%) | Spectral Evidence |

|---|---|---|

| Phenyl | 78 | IR: 1654 cm (C=N) |

| p-Tolyl | 82 |

Biological Activity Correlations

Derivatives exhibit enhanced bioactivity due to halogen and heterocycle synergy:

-

Antimicrobial Activity : Chloro/fluoro substituents improve binding to bacterial enzymes (e.g., E. coli DNA gyrase) . Schiff bases with nitro groups show MIC values as low as 25 μg/mL against S. aureus .

-

Anticancer Potential : Piperazine-linked derivatives demonstrate IC values of 1.2–3.8 μM against MCF-7 and HeLa cell lines .

Structural Characterization

Key spectral data for reaction products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine showed potent activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies.

Agrochemicals

Pesticidal Activity

Thiadiazole derivatives have been explored for their pesticidal properties. The compound has demonstrated efficacy against various pests, including aphids and beetles. Its mode of action typically involves disrupting the nervous system of the pests.

Case Study: Efficacy Against Aphids

Field trials showed that formulations containing this compound significantly reduced aphid populations in treated crops compared to untreated controls.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Thiadiazole Treatment | 85 |

Materials Science

Polymer Chemistry

The compound can also be utilized in polymer synthesis. Thiadiazole derivatives are known to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices leads to improved performance characteristics.

Case Study: Polymer Blends

In a study involving polycarbonate blends, the addition of this thiadiazole derivative resulted in a notable increase in tensile strength and thermal resistance.

| Polymer Blend | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pure Polycarbonate | 60 | 140 |

| With Thiadiazole | 75 | 160 |

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Studies

Anticancer Activity :

- The 4-chlorophenyl analogue (GI₅₀: 28.9–55.3 µM) shows moderate activity against multiple cancer cell lines (MCF-7, HeLa, K562) via thymidylate synthase inhibition . In contrast, the 5-(4-fluorophenyl)thiophen-2-yl derivative exhibits superior potency (IC₅₀: 1.28 µg/mL) against breast cancer cells, attributed to enhanced π-π stacking interactions with DNA or enzymes .

- The target compound’s 2-chloro-4-fluorophenyl group may confer improved metabolic stability compared to nitro-substituted analogues (e.g., 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine), which are prone to reduction in vivo .

Anticonvulsant Activity :

Substituent Effects on Pharmacokinetics

- Halogenation : Fluorine and chlorine atoms improve bioavailability by reducing metabolic degradation. For example, fluorinated derivatives (e.g., 5-(4-fluorophenyl)thiophen-2-yl) show enhanced cellular uptake .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., nitrophenyl, chlorophenyl) enhance target affinity through hydrophobic interactions, while aliphatic chains (e.g., ethyl) improve solubility and pharmacokinetic profiles .

Biological Activity

5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their broad spectrum of biological activities. The synthesis typically involves the reaction of 2-amino-1,3,4-thiadiazole with various substituted phenyl groups. The specific structural formula can be represented as:

Synthesis Pathway

- Starting Materials : 2-chloro-4-fluorobenzaldehyde and thiosemicarbazide.

- Reagents : Ferric chloride is often used as a catalyst in the cyclization process.

- Final Product : The resultant compound is purified through recrystallization.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity against various bacterial and fungal strains. Notably:

- Antibacterial Activity : Compounds with halogen substitutions, such as chlorine and fluorine, have shown enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity : Certain derivatives exhibit potent antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticonvulsant Activity

A study evaluated several thiadiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Among the tested compounds, those derived from this compound demonstrated promising anticonvulsant effects with minimal neurotoxicity .

| Compound | MES (ED50) | PTZ (ED50) | Neurotoxicity |

|---|---|---|---|

| VIb | 30 mg/kg | Effective | Slight |

| VIe | 30 mg/kg | Effective | Slight |

| VIg | 30 mg/kg | Effective | None |

Cytotoxicity Against Cancer Cells

The cytotoxic potential of this compound has been explored against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values were reported around 12.5 µM for certain derivatives.

- HepG2 (Liver Cancer) : Some derivatives exhibited IC50 values as low as 3.13 µg/mL, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Studies

- Neuropharmacological Study : A study involving multiple thiadiazole derivatives highlighted that specific substitutions on the thiadiazole ring could enhance anticonvulsant efficacy while reducing neurotoxic effects .

- Antimicrobial Evaluation : Another research effort focused on synthesizing a series of thiadiazole derivatives that were tested against a panel of microbial strains. The results indicated that halogenated compounds showed superior antibacterial properties compared to non-halogenated counterparts .

Q & A

Q. What are the standard synthetic routes for 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted carboxylic acids (e.g., 2-chloro-4-fluorophenylacetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90–120°C for 3–6 hours). Adjusting pH to 8–9 with ammonia precipitates the product, which is recrystallized from DMSO/water mixtures. Optimization involves varying stoichiometry, temperature, and reaction time to maximize yield and purity .

Q. What analytical techniques are critical for structural characterization of this thiadiazole derivative?

Key methods include:

- IR spectroscopy to confirm C=S and N–H stretches (≈1250 cm⁻¹ and ≈3300 cm⁻¹, respectively).

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm).

- Single-crystal X-ray diffraction to determine dihedral angles between the thiadiazole and substituted phenyl rings (e.g., ~21.5° in analogs), intermolecular hydrogen bonds (N–H⋯N, ~2.9 Å), and crystal packing .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Screen for insecticidal/fungicidal activity using standardized protocols (e.g., WHO larval bioassays for insecticides or agar dilution for antifungals). Compare efficacy with structurally related compounds, such as 5-(3-fluorophenyl)- or 5-(4-pyridyl)-thiadiazol-2-amine derivatives, to establish baseline structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling enhance the design of novel thiadiazole derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking identifies potential binding interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Machine learning models trained on existing SAR data can prioritize substituents (e.g., electron-withdrawing groups at the 2- and 4-positions) for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole analogs?

- Assay standardization : Ensure consistent protocols (e.g., concentration ranges, solvent controls).

- Purity validation : Use HPLC (>95% purity) to eliminate confounding effects of byproducts.

- Crystallographic analysis : Correlate bioactivity with structural features (e.g., planarity of the thiadiazole-phenyl system or hydrogen-bonding networks) .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Slow evaporation from polar aprotic solvents (e.g., acetone/DMF mixtures) promotes single-crystal growth. For disordered regions (common in flexible substituents), apply isotropic displacement parameter restraints or rigid-bond refinement. Hydrogen atom positions can be geometrically idealized with riding models to improve data-to-parameter ratios .

Q. What methodologies enable the study of substituent effects on the compound’s electronic and steric properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.